Bienvenue dans la boutique en ligne BenchChem!

3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid

Scalable Synthesis Medicinal Chemistry Process Chemistry

3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid (CAS: 1427460-12-5) is a 95% pure, Boc-protected bridged piperidine bioisostere for advanced medicinal chemistry. Its unique dual cis/trans topology simultaneously explores chair and boat piperidine geometries, a capability absent in monocyclic scaffolds, to rapidly identify optimal target engagement. With demonstrated scalability to 400g, this building block accelerates lead optimization for CNS and metabolic programs. Secure your supply for seamless preclinical advancement.

Molecular Formula C12H19NO4
Molecular Weight 241.28
CAS No. 1427460-12-5
Cat. No. B3102902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid
CAS1427460-12-5
Molecular FormulaC12H19NO4
Molecular Weight241.28
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC(C1)C2C(=O)O
InChIInChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-7-4-8(6-13)9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)
InChIKeyOQCJMHMUVJXYQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic Acid: A Conformationally Rigid Piperidine Bioisostere Scaffold for Precision Drug Discovery


3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid (CAS: 1427460-12-5) is a Boc-protected, bridged azabicyclic building block that functions as a saturated, three-dimensional bioisostere of the piperidine ring. Its core 3-azabicyclo[3.1.1]heptane scaffold is an advanced analog of piperidine and a smaller homolog of tropane, designed to introduce enhanced sp³-character and conformational constraint into small-molecule therapeutics [1]. The compound exists as a cis/trans diastereomeric mixture, with the cis isomer mimicking the common 1,4-disubstituted piperidine chair conformer and the trans isomer presenting an unusual 'boat' piperidine geometry [2]. This dual-geometry nature offers medicinal chemists a unique advantage: a single building block that enables simultaneous exploration of two distinct three-dimensional pharmacophore topologies, a feature not available from traditional monocyclic piperidine scaffolds.

Why 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic Acid Cannot Be Interchanged with Standard Piperidine or Bicyclic Analogs in Lead Optimization


Generic substitution with a standard N-Boc-piperidine carboxylic acid or even a related 2-azabicyclo[2.2.2]octane scaffold fails because the 3-azabicyclo[3.1.1]heptane core provides a unique combination of exit vector geometry (119–120°), defined cis/trans diastereomeric topologies, and distinct physicochemical modulation (pKa and LogP) that directly impact target binding, metabolic stability, and pharmacokinetic profile. In particular, the cis isomer serves as a three-dimensional analog of the 1,4-disubstituted piperidine chair conformer, while the trans isomer acts as a non-classical 'boat' piperidine mimic—a geometric dichotomy absent in simpler monocyclic piperidines. Furthermore, the bicyclic system introduces measurable differences in basicity and lipophilicity relative to monocyclic counterparts, as shown by comparative pKa and LogP analyses . Consequently, any attempt to substitute this scaffold with an alternative piperidine or aza-bicyclic building block without quantitative comparative data will yield unpredictable and likely suboptimal drug-like properties, making direct, evidence-based selection essential for successful lead optimization.

Quantitative Differentiation of 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic Acid: Comparative Evidence from Synthesis Scale, Diastereomeric Topology, and Physicochemical Properties


Industrial Scalability: Multi-Kilogram Synthesis of the Bicyclic Scaffold Versus Limited Access to Advanced Piperidine Isosteres

The key synthetic intermediate, N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, has been demonstrated at up to 400 g scale in a single run, with the full route scaled to 1 kg for the azetidine precursor [1]. This level of scalability is a critical differentiator from many other bridged piperidine bioisosteres, which are often limited to milligram- or gram-scale preparations, thus creating a bottleneck for advanced lead optimization. The high-yielding route provides reliable access to multi-gram quantities of the title compound and its derivatives, directly enabling in vivo PK/PD studies and pre-clinical toxicology assessments that are often impractical with less accessible scaffolds.

Scalable Synthesis Medicinal Chemistry Process Chemistry

Diastereomeric Topology: cis- and trans- Isomers Offer Two Distinct 3D Pharmacophores from a Single Building Block

Molecular structure analysis using exit vector parameters (EVP) reveals that the cis isomer of 3-substituted 6-azabicyclo[3.1.1]heptanes serves as a three-dimensional analog of the 1,4-disubstituted piperidine chair conformer, while the trans isomer acts as an unusual 'boat' piperidine mimic [1]. This intrinsic diastereomeric flexibility is not available from monocyclic piperidines or many other bridged bicyclic systems. The Boc-protected carboxylic acid derivative yields a separable mixture of cis and trans diastereomers (up to 100 g scale for the 3-carboxylic acid mixture), enabling chemists to independently explore two distinct pharmacophore topologies. This bifurcated exploration accelerates structure-activity relationship (SAR) studies and enhances the probability of identifying an optimal binding conformation for challenging protein targets.

Conformational Analysis Molecular Modeling Exit Vector Geometry

Physicochemical Modulation: Comparative Basicity and Lipophilicity of the 3-Azabicyclo[3.1.1]heptane Scaffold Versus Monocyclic Piperidines

A systematic study of fluorine-containing 6-azabicyclo[3.1.1]heptanes benchmarked pKa and LogP values against their monocyclic piperidine counterparts . The bicyclic compounds were observed to be more basic compared to their monocyclic counterparts. For lipophilicity, distinct differences were observed between trans- and cis-isomers, with trans-isomers demonstrating increased lipophilicity. While the specific values for the non-fluorinated Boc-carboxylic acid are not explicitly tabulated, the study establishes the class-level trend that the 3-azabicyclo[3.1.1]heptane scaffold imparts a measurable increase in basicity and isomer-dependent lipophilicity modulation relative to the monocyclic piperidine system. This trend is critical for medicinal chemists aiming to optimize permeability, solubility, and off-target binding, as even small differences in pKa and LogP can dramatically alter oral bioavailability and tissue distribution.

pKa LogP Lipophilicity Drug-likeness

Commercial Availability and Purity Specification: Defined Procurement Baseline Versus Unspecified or Custom-Synthesized Analogs

3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid is commercially available from specialty chemical suppliers with a defined minimum purity specification of 95% and immediate stock availability for research-scale orders (100 mg to 500 mg) . This contrasts with many related bridged bicyclic amine building blocks, which are often only available via custom synthesis with variable lead times (weeks to months) and uncertain purity profiles. The existence of a defined, off-the-shelf product with a documented Certificate of Analysis (COA) and Safety Data Sheet (SDS) significantly reduces procurement uncertainty and accelerates the initiation of research activities.

Commercial Availability Purity Procurement

Optimal Application Scenarios for 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic Acid Based on Quantitative Differentiation Evidence


Lead Optimization Campaigns Targeting CNS-Penetrant or Orally Bioavailable Therapeutics Requiring Fine-Tuned Basicity and Lipophilicity

Based on the observed class-level trend of increased basicity and isomer-dependent lipophilicity modulation for the 3-azabicyclo[3.1.1]heptane scaffold , this building block is ideally suited for lead optimization programs where CNS penetration (optimal pKa 7–9) or balanced oral bioavailability is paramount. The ability to explore both cis (chair) and trans (boat) diastereomeric topologies from a single synthetic intermediate [1] allows medicinal chemists to rapidly identify the optimal geometry for target engagement while simultaneously dialing in desired ADME properties. This is particularly valuable in programs targeting neurological or metabolic diseases, where small changes in pKa and LogP can dramatically impact brain exposure or clearance.

Preclinical Development Programs Requiring Multi-Hundred Gram Quantities of a Novel Bridged Piperidine Scaffold for In Vivo PK/PD and Toxicology Studies

The demonstrated scalability of the synthetic route to the core N-Boc-6-azabicyclo[3.1.1]heptane intermediate (up to 400 g per run) makes this building block a strategic choice for programs poised to advance into in vivo efficacy and safety studies. In contrast to less accessible bridged piperidine analogs, which may only be available in gram quantities, the ability to reliably procure or synthesize hundreds of grams of advanced intermediates accelerates the transition from lead optimization to preclinical development, reducing project timelines and mitigating supply chain risk.

Structure-Activity Relationship (SAR) Studies Aiming to Probe Dual Chair and Boat Piperidine Conformations from a Single Synthetic Intermediate

The unique ability of the 3-azabicyclo[3.1.1]heptane scaffold to yield separable cis and trans diastereomers corresponding to chair and boat piperidine geometries provides a powerful tool for SAR exploration. Medicinal chemists can leverage this feature to simultaneously evaluate two distinct three-dimensional pharmacophores, effectively doubling the conformational space probed with a given set of synthetic transformations. This is particularly advantageous for targets with poorly understood binding site flexibility or for overcoming resistance mutations that alter active site topology.

Early-Stage Research Projects Requiring Rapid Procurement of a Defined, High-Purity Bridged Bicyclic Building Block

For academic laboratories and small biotech companies initiating new drug discovery projects, the immediate commercial availability of 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid with a guaranteed 95% purity specification eliminates the delays and uncertainties associated with custom synthesis. This enables a 'fail-fast' approach to scaffold validation, where the compound can be rapidly incorporated into a target assay to assess its suitability before committing significant synthetic resources to a full lead optimization campaign.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.